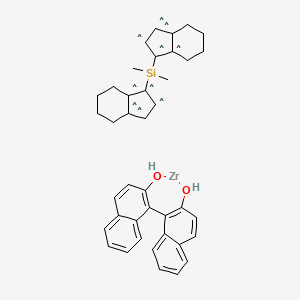
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-(R)-(1,1'-binaphthyl-2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) is a complex organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the compound.
化学反応の分析
Types of Reactions
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes .
科学的研究の応用
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products .
類似化合物との比較
Similar Compounds
- Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- rac-Dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) stands out due to its unique ligand structure, which imparts specific catalytic properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
特性
分子式 |
C40H40O2SiZr |
|---|---|
分子量 |
672.1 g/mol |
InChI |
InChI=1S/C20H14O2.C20H26Si.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;/h1-12,21-22H;11-14H,3-10H2,1-2H3; |
InChIキー |
XVJRWVFROSXRIR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


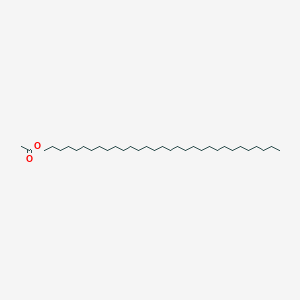
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
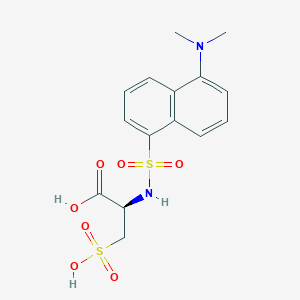
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
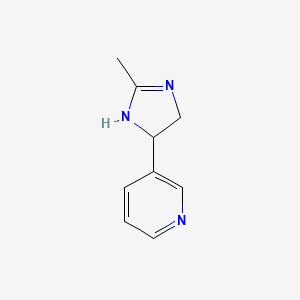


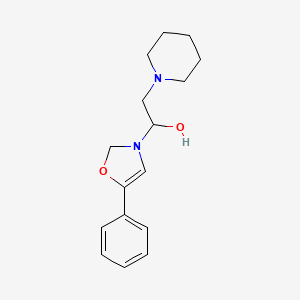
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
